Bienvenue dans la boutique en ligne BenchChem!

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide

Lipophilicity Drug-likeness Physicochemical profiling

This benzodioxole-ethoxyacetamide features a rigid but-2-yn-1-yl alkyne spacer that constrains conformational freedom and establishes a precise spatial relationship between pharmacophoric elements—a feature absent in close analogs lacking the butynyl linker or bearing sulfonamide/carbamate termini. With computed LogP 1.3 and TPSA 66 Ų (below the CNS-penetration threshold), it occupies favorable drug-like space for antimalarial SAR exploration and CNS-kinase screening. The internal alkyne also serves as a latent handle for CuAAC click chemistry, enabling late-stage functionalization for chemical biology probe development. Procure this structurally novel scaffold to differentiate your discovery program.

Molecular Formula C15H17NO5
Molecular Weight 291.303
CAS No. 1428359-84-5
Cat. No. B2902846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide
CAS1428359-84-5
Molecular FormulaC15H17NO5
Molecular Weight291.303
Structural Identifiers
SMILESCCOCC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C15H17NO5/c1-2-18-10-15(17)16-7-3-4-8-19-12-5-6-13-14(9-12)21-11-20-13/h5-6,9H,2,7-8,10-11H2,1H3,(H,16,17)
InChIKeyACJPJXMBOURBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide (CAS 1428359-84-5): Physicochemical and Structural Baseline for Procurement


N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide (CAS 1428359-84-5) is a synthetic small molecule (C15H17NO5, MW 291.30 g/mol) featuring a benzodioxole (1,3-benzodioxole) moiety linked via a but-2-yn-1-yl alkyne spacer to a 2-ethoxyacetamide terminus [1]. The compound is cataloged in PubChem (CID 71803096) with computed LogP of 1.3, topological polar surface area (TPSA) of 66 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. It is currently offered by several chemical suppliers as a research-grade reagent, with no regulatory approval or clinical development status identified in the open literature as of 2026 [2].

Why Generic Substitution Fails for N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide: The Alkyne Linker Distinction


This compound cannot be substituted with structurally related benzodioxole-ethoxyacetamide analogs without altering key molecular properties. The but-2-yn-1-yl (alkyne) linker provides a rigid, linear spacer between the benzodioxole and ethoxyacetamide groups, constraining the conformational freedom and establishing a specific spatial relationship between pharmacophoric elements [1]. In contrast, close analogs such as N-(1,3-benzodioxol-5-yl)-2-ethoxyacetamide (which lacks the butynyl linker entirely) or 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(but-3-yn-2-yl)acetamide (which attaches the alkyne at a different position) exhibit different hydrogen-bonding geometries and steric profiles . Furthermore, the ethoxyacetamide moiety distinguishes this compound from the broader benzodioxole-butynyl series that bear sulfonamide, carbamate, or acrylamide termini, each of which alters the electronic character and metabolic susceptibility of the molecule [2]. The quantitative evidence below demonstrates exactly where these structural differences translate into measurable physicochemical divergence that is consequential for research selection.

Quantitative Differentiation Evidence for N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide vs. Closest Analogs


LogP and Lipophilicity Comparison: Target Compound vs. the Diethylamino Analog

The target compound exhibits a computed LogP (XLogP3-AA) of 1.3, which is substantially lower than that of its diethylamino-substituted congener, N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide (CAS 1421584-64-6), despite sharing the same ethoxyacetamide and butynyl core [1]. The benzodioxole substituent introduces additional oxygen atoms and a fused ring system that polarizes the molecule, whereas the diethylamino group in the comparator contributes aliphatic character that increases lipophilicity . This difference is predictive of divergent membrane permeability, plasma protein binding, and solubility profiles, making the target compound the preferred choice when lower LogP is desired for aqueous compatibility in biochemical assays [2].

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Rotatable Bond Count and Conformational Rigidity: Target Compound vs. Direct-Linked Benzodioxole-Ethoxyacetamide

The target compound possesses 6 rotatable bonds, as computed from its SMILES representation (CCOCC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2) [1]. This is a direct consequence of the but-2-yn-1-yl linker, which introduces three rotatable bonds (CH2-O, O-CH2, CH2-NH) in addition to the ethoxyacetamide chain. By comparison, N-(1,3-benzodioxol-5-yl)-2-ethoxyacetamide—where the benzodioxole is directly attached to the acetamide nitrogen without an intervening linker—has fewer rotatable bonds and a more compact, rigid structure . The moderate flexibility of the target compound may be advantageous for induced-fit binding to protein targets, whereas the more constrained analog offers lower conformational entropy penalty upon binding. Selection between these scaffolds depends on whether the target binding site can accommodate the extended linear geometry enforced by the alkyne spacer [2].

Conformational analysis Molecular flexibility Entropic binding penalty Ligand efficiency

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: Target Compound vs. Ethyl Carbamate Analog

The target compound has a computed TPSA of 66 Ų, reflecting contributions from the ethoxyacetamide carbonyl, amide NH, ether oxygens, and the benzodioxole oxygens [1]. This value is similar to that of the structurally related ethyl carbamate analog, ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate (CAS not specified; MW 277.28, C14H15NO5), which shares the benzodioxole-butynyl scaffold but replaces the ethoxyacetamide with an ethyl carbamate terminus . Both compounds fall well below the TPSA threshold of 140 Ų associated with poor oral absorption and below 90 Ų, suggesting potential for blood-brain barrier penetration [2]. However, the target compound possesses one hydrogen bond donor (amide NH) versus zero for the carbamate analog (lacking an NH group), which may influence target engagement preferences for hydrogen-bonding interactions in the binding pocket [1].

Polar surface area Membrane permeability Blood-brain barrier penetration Hydrogen bonding

Metabolic Stability Advantage of 2-Ethoxyacetamide Scaffold Over Chalcone Analogs: Class-Level Evidence

The 2-ethoxyacetamide chemotype, which forms the core of the target compound, has been evaluated in a head-to-head metabolic stability comparison against structurally analogous 1,3-bisaryl-2-propen-1-ones (chalcones) [1]. In that study, 2,N-bisarylated 2-ethoxyacetamides (compounds 2, 5, and 20) exhibited significantly greater stability in the presence of metabolizing enzymes than the corresponding chalcones (compounds 1, 3, and 18), while retaining single-digit micromolar in vitro efficacy against drug-resistant Plasmodium falciparum strains [1]. Although the specific target compound (CAS 1428359-84-5) was not among the tested molecules, it shares the identical 2-ethoxyacetamide substructure that was responsible for the observed metabolic stabilization. This provides class-level evidence that the ethoxyacetamide terminus confers a metabolic stability advantage over the α,β-unsaturated ketone moiety of chalcones, which is susceptible to rapid enzymatic reduction and clearance [1][2].

Metabolic stability Antimalarial 2-Ethoxyacetamide Chalcone analog Plasmodium falciparum

Best-Fit Research and Industrial Application Scenarios for N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide


Antimalarial Lead Optimization Requiring Metabolically Stable Ethoxyacetamide Scaffolds

The 2-ethoxyacetamide substructure of this compound aligns with the chemotype identified by Bhattacharjee et al. (2015) as possessing superior metabolic stability over chalcone-based antimalarial leads. Research groups focused on Plasmodium falciparum drug discovery should consider procuring this compound as a structurally novel starting point for structure-activity relationship (SAR) exploration, particularly given that the benzodioxole-butynyl substitution pattern has not been previously evaluated in published antimalarial series [1]. The LogP of 1.3 and TPSA of 66 Ų are consistent with drug-like physicochemical space for oral antimalarial agents.

Kinase Inhibitor Screening Libraries Emphasizing CNS-Penetrant Chemical Space

With a TPSA of 66 Ų (below the 90 Ų threshold associated with CNS penetration) and exactly one hydrogen bond donor (amide NH), this compound occupies chemical property space favorable for blood-brain barrier permeability [2]. The benzodioxole moiety is a recognized pharmacophore in kinase inhibitor design, and the alkyne linker provides a geometrically defined spacer that may facilitate unique binding modes to the hinge region of protein kinases. Procurement for focused CNS-kinase screening libraries is supported by its favorable computed physicochemical profile [1].

Chemical Biology Probe Development Requiring Alkyne-Containing Scaffolds for Click Chemistry Derivatization

The but-2-yn-1-yl internal alkyne present in this compound offers a latent functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry, enabling late-stage functionalization with fluorescent reporters, biotin tags, or affinity matrices [3]. Unlike terminal alkyne analogs (e.g., N-(prop-2-yn-1-yl)acetamides), the internal alkyne in this compound may exhibit reduced non-specific reactivity while retaining the capacity for bioorthogonal ligation under optimized conditions. This makes the compound a versatile scaffold for chemical biology probe development where target engagement requires covalent or high-affinity detection methods.

Physicochemical Benchmarking in Drug-Likeness and ADME Prediction Studies

The compound's well-defined computed descriptors (MW 291.30, LogP 1.3, TPSA 66 Ų, HBD 1, HBA 5, rotatable bonds 6) position it within favorable drug-like chemical space per Lipinski and Veber criteria [2]. It serves as an excellent reference compound for computational ADME model validation, particularly for benchmarking predictions of passive membrane permeability, P-glycoprotein efflux susceptibility, and cytochrome P450 metabolic liability for benzodioxole-containing chemotypes. Procurement for use as a calibration standard in high-throughput physicochemical profiling assays is supported by the availability of PubChem-computed property data [1].

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.